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molecular formula C9H14N2 B8663110 1-(Piperidin-1-yl)cyclopropanecarbonitrile

1-(Piperidin-1-yl)cyclopropanecarbonitrile

Cat. No. B8663110
M. Wt: 150.22 g/mol
InChI Key: VACSBVUZFRICRK-UHFFFAOYSA-N
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Patent
US08802665B2

Procedure details

The reaction of (1-ethoxycyclopropoxy)trimethylsilane 13 and piperidine 14A with trimethylsilylcyanide yielded 1-(piperidin-1-yl)cyclopropanecarbonitrile as a yellow liquid (52%). MS ISP (m/e): 151.1 (68) [(M+H)]+, 149.2 (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4]1(O[Si](C)(C)C)[CH2:6][CH2:5]1)C.[NH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C[Si]([C:22]#[N:23])(C)C>>[N:12]1([C:4]2([C:22]#[N:23])[CH2:5][CH2:6]2)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C1(CC1)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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